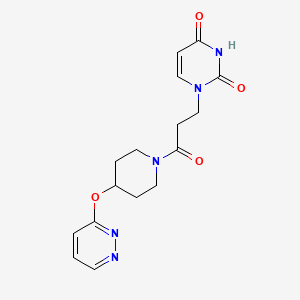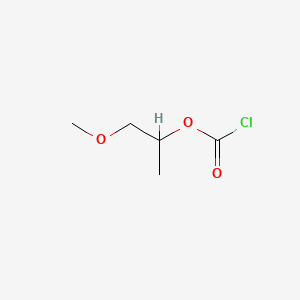
1-Methyl-2-methoxyethyl chloroformate
概要
説明
1-Methyl-2-methoxyethyl chloroformate is a chemical compound with the molecular formula C5H9ClO3. It is an ester of chloroformic acid and is known for its reactivity and utility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to introduce the methoxycarbonyl group into other molecules.
準備方法
1-Methyl-2-methoxyethyl chloroformate can be synthesized through the reaction of chloroformic acid with 1-methyl-2-methoxyethanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCOOH+CH3OCH2CH2OH→CH3OCH2CH2OCOCl+H2O
Industrial production methods often involve the use of phosgene (COCl2) as a reagent, which reacts with 1-methyl-2-methoxyethanol to produce this compound and hydrogen chloride:
COCl2+CH3OCH2CH2OH→CH3OCH2CH2OCOCl+HCl
化学反応の分析
1-Methyl-2-methoxyethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-2-methoxyethanol, carbon dioxide, and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and reducing agents like LiAlH4. Major products formed from these reactions include carbamates, carbonates, and alcohols.
科学的研究の応用
1-Methyl-2-methoxyethyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the introduction of the methoxycarbonyl group in organic synthesis. It is also employed in the preparation of various esters and carbamates.
Biology: It is used in the modification of biomolecules, such as the derivatization of amino acids and peptides for analytical purposes.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism by which 1-Methyl-2-methoxyethyl chloroformate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the chloroformate group, leading to the formation of carbamates, carbonates, and other derivatives.
類似化合物との比較
1-Methyl-2-methoxyethyl chloroformate can be compared with other similar compounds such as:
Methyl chloroformate: Similar in reactivity but lacks the additional methoxyethyl group.
Ethyl chloroformate: Similar in reactivity but has an ethyl group instead of a methoxyethyl group.
2-Methoxyethyl chloroformate: Very similar in structure and reactivity, but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
特性
IUPAC Name |
1-methoxypropan-2-yl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNJVBZJWSGGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
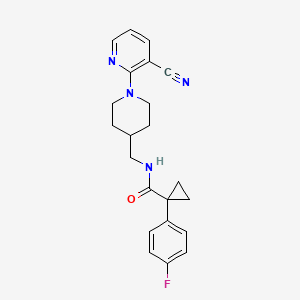
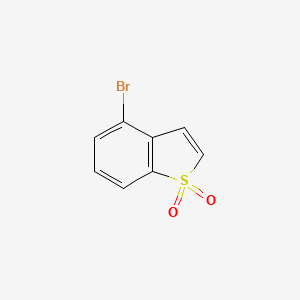


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)
![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
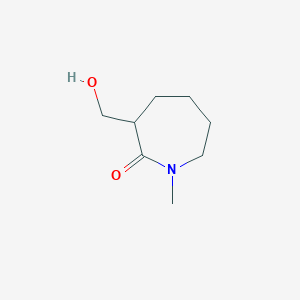
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
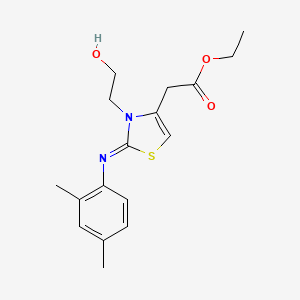
![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)
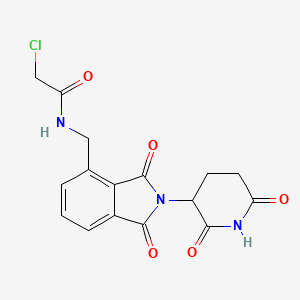
![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)
